N-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine
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Overview
Description
N-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine is a versatile chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine can be synthesized through several methods. One common approach involves the N-alkylation of tetrahydroisoquinoline with methylamine under controlled conditions . The reaction typically requires a catalyst, such as palladium on carbon, and is carried out in an organic solvent like ethanol at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the hydrogenation of isoquinoline followed by N-methylation using methyl iodide or methyl sulfate . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:
Reduction: It can be reduced to form decahydroisoquinoline under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogen gas and a palladium catalyst.
Substitution: Various alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of nitrone derivatives.
Reduction: Formation of decahydroisoquinoline.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly serotonin and dopamine pathways . The compound’s effects are mediated through its binding to receptors and enzymes involved in neurotransmitter metabolism, leading to alterations in neurotransmitter levels and signaling .
Comparison with Similar Compounds
N-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine can be compared with other similar compounds, such as:
Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the N-methyl group.
N-methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity compared to other tetrahydroisoquinoline derivatives .
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
N-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine |
InChI |
InChI=1S/C10H14N2/c1-11-10-4-2-3-8-5-6-12-7-9(8)10/h5-7,10-11H,2-4H2,1H3 |
InChI Key |
DIHABIJGJRTAET-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC2=C1C=NC=C2 |
Origin of Product |
United States |
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